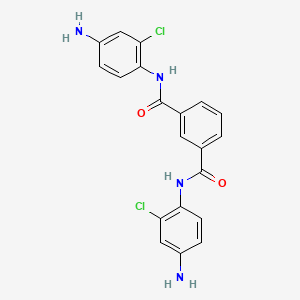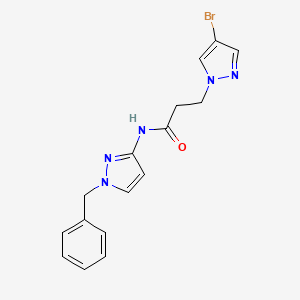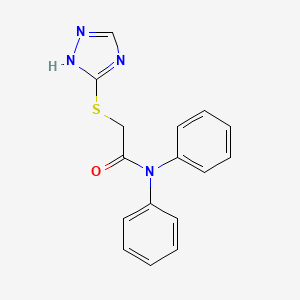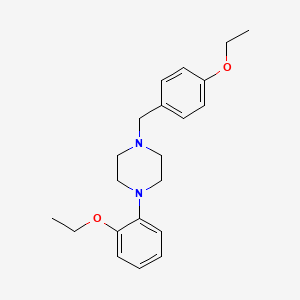
N,N'-bis(4-amino-2-chlorophenyl)isophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(4-amino-2-chlorophenyl)isophthalamide, commonly known as "BCI," is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. BCI belongs to the family of isophthalic acid derivatives and has been shown to exhibit anti-cancer properties in various in vitro and in vivo studies. In
Mécanisme D'action
The exact mechanism of action of BCI is not fully understood. However, it is believed that BCI inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, BCI can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
BCI has been shown to have low toxicity in normal cells and tissues. In addition to its anti-cancer properties, BCI has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis. BCI has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BCI in lab experiments is its low toxicity in normal cells and tissues. This allows for higher concentrations of BCI to be used in experiments without causing harm to healthy cells. However, one limitation of using BCI is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for BCI research. One area of interest is the development of more efficient synthesis methods for BCI. Another area of research is the identification of the specific cancer types that are most responsive to BCI treatment. Additionally, research is needed to determine the optimal dosages and treatment regimens for BCI in cancer patients. Finally, further studies are needed to explore the potential use of BCI in combination with other anti-cancer drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, BCI is a synthetic compound that has shown promising anti-cancer properties in various in vitro and in vivo studies. Its low toxicity in normal cells and tissues makes it a potential candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action, optimize its dosages and treatment regimens, and explore its potential use in combination with other anti-cancer drugs.
Méthodes De Synthèse
The synthesis of BCI involves the reaction of 4-amino-2-chlorobenzoic acid with isophthalic anhydride in the presence of a catalyst. The resulting compound is then treated with ammonia to yield BCI. The purity of BCI can be improved through recrystallization.
Applications De Recherche Scientifique
BCI has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that BCI inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BCI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that BCI can inhibit tumor growth in mice models.
Propriétés
IUPAC Name |
1-N,3-N-bis(4-amino-2-chlorophenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O2/c21-15-9-13(23)4-6-17(15)25-19(27)11-2-1-3-12(8-11)20(28)26-18-7-5-14(24)10-16(18)22/h1-10H,23-24H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYOQRMILJMKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)Cl)C(=O)NC3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis-(4-amino-2-chloro-phenyl)-isophthalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5763945.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-(4-morpholinyl)ethanone](/img/structure/B5763949.png)

![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)

![N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5763980.png)
![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)

![[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetic acid](/img/structure/B5764027.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)
